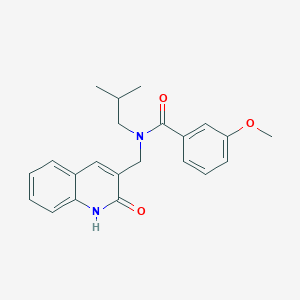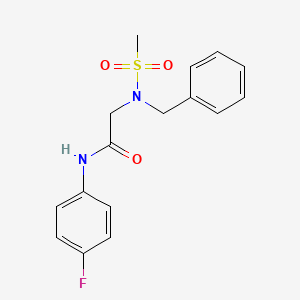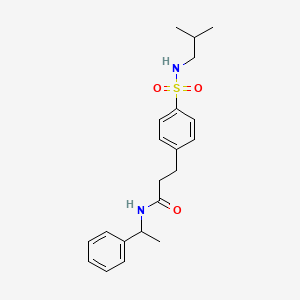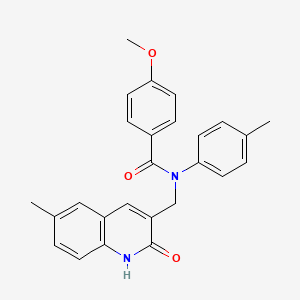
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline is a nitrogen-containing heterocyclic compound that serves as an important scaffold in the development of new drugs . It’s found in various natural compounds and exhibits a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous routes due to their wide range of biological and pharmacological activities . Established protocols for the synthesis of the quinoline ring have been reported in the literature, which can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In addition, this compound has been shown to protect neurons from oxidative stress and to inhibit the aggregation of amyloid-beta peptides.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. This compound has also been shown to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, this compound has several limitations. Its mechanism of action is not fully understood, and its biological effects may be dependent on the concentration and duration of exposure.
未来方向
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a research tool for investigating various biological processes.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been synthesized using a multistep process that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with isobutylamine, followed by the reaction of the resulting Schiff base with 2-chloroquinoline-3-carbaldehyde. The final step involves the reduction of the resulting imine with sodium borohydride to yield this compound.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its neuroprotective properties and its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
3-methoxy-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)13-24(22(26)17-8-6-9-19(12-17)27-3)14-18-11-16-7-4-5-10-20(16)23-21(18)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILOPZTROINHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)


